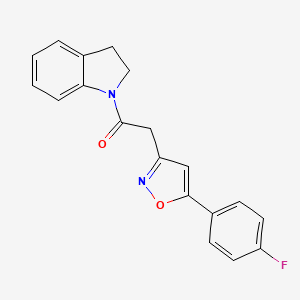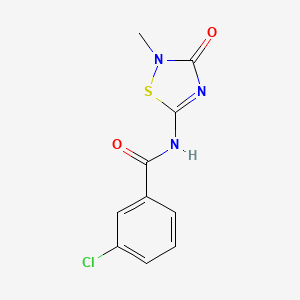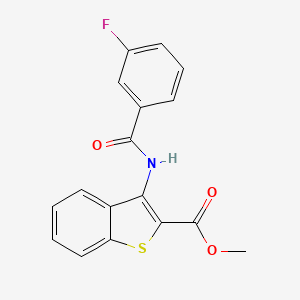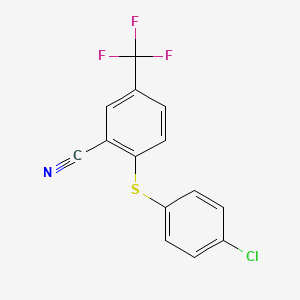
1-(Oxan-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Oxan-2-yl)ethanol” is a chemical compound with the CAS Number: 73504-80-0 . It has a molecular weight of 130.19 . The IUPAC name for this compound is 1-(tetrahydro-2H-pyran-2-yl)ethan-1-ol . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of “1-(Oxan-2-yl)ethanol” could potentially involve a retrosynthetic analysis approach . This approach involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
The molecular structure of “1-(Oxan-2-yl)ethanol” can be represented by the InChI code: 1S/C7H14O2/c1-6(8)7-4-2-3-5-9-7/h6-8H,2-5H2,1H3 . This indicates the presence of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“1-(Oxan-2-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 130.19 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Chemoenzymatic Studies
- Lipase-Catalyzed Asymmetric Acylation: Research has shown that racemic 1-(furan-2-yl)ethanols can undergo enantioselective acylation using Candida antarctica lipase B, leading to the preparation of chiral alcohols. This process involves mechanism-based competition affecting the kinetic resolution of specific furan-based alcohols, showing potential for the synthesis of enantiomerically enriched compounds (Hara et al., 2013).
Photoremovable Protecting Groups
- Use in Photolysis: 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, closely related to the structure of 1-(Oxan-2-yl)ethanol, have been studied for their potential as photoremovable protecting groups. These compounds show efficient reactions under UV light, making them valuable for controlled release of protected substances in synthetic chemistry (Literák et al., 2008).
Green Synthesis
- Biocatalytic Reduction: The green synthesis approach has been applied to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei as a biocatalyst. This method highlights the potential of biological systems for the production of chiral alcohols, offering a scalable and environmentally friendly alternative to traditional chemical synthesis (Şahin, 2019).
Material Science and Polymer Chemistry
- Protecting Groups for Polymers: 2-(Pyridin-2-yl)ethanol has been demonstrated as an effective protecting group for methacrylic acid in polymer chemistry. This research highlights the versatility of furan-based alcohols and their derivatives in facilitating complex polymerization processes and post-polymerization modifications (Elladiou & Patrickios, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to mangiferin, a bioactive component derived primarily from the mango tree . Mangiferin, belonging to the Xanthone family, can engage with a variety of pharmacological targets .
Mode of Action
Based on its structural similarity to mangiferin, it may interact with its targets in a similar manner .
Propiedades
IUPAC Name |
1-(oxan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(8)7-4-2-3-5-9-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTOTKFHZZYCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-2-yl)ethanol | |
CAS RN |
73504-80-0 |
Source


|
| Record name | 1-(oxan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)
![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)
![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)
![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)
![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2802598.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2802599.png)

![Ethyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2802602.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802604.png)
![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]-4-[4-[[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2802607.png)



![1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2802611.png)